molecular formula C29H27N3O6S B2446512 3-(2,4-dimethoxyphenyl)-2-({[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one CAS No. 1114656-15-3

3-(2,4-dimethoxyphenyl)-2-({[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one

Cat. No.: B2446512
CAS No.: 1114656-15-3
M. Wt: 545.61
InChI Key: JDISHNLXXYCQNW-UHFFFAOYSA-N
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Description

3-(2,4-dimethoxyphenyl)-2-({[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one is a useful research compound. Its molecular formula is C29H27N3O6S and its molecular weight is 545.61. The purity is usually 95%.
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Scientific Research Applications

Antioxidant and Cytotoxic Activity

Quinazolin-4(3H)-one derivatives have demonstrated significant antioxidant and cytotoxic activities. Studies indicate that these compounds exhibit high antioxidant activity compared to standard antioxidants like ascorbic acid and Trolox. Moreover, they have shown higher cytotoxicity against cancerous cell types while maintaining high compatibility with normal cells, suggesting their potential as cancer therapeutic agents (Pele et al., 2022).

Antitumor Activity

Quinazolinone compounds have been designed and synthesized for in vitro evaluation of their antitumor activities. Certain derivatives have exhibited broad-spectrum antitumor activity and have shown to be more potent than the control substances in studies, indicating their potential for development into antitumor agents (Al-Suwaidan et al., 2016).

Antimicrobial Evaluation

Amino acid/dipeptide derivatives of quinazolin-3(4H)-one have been synthesized and evaluated for their antimicrobial potential. These derivatives have displayed moderate to significant activity against both Gram-positive and Gram-negative bacteria, positioning them as promising candidates for the development of novel antimicrobial agents (Kapoor et al., 2017).

Anti-Inflammatory Effect

Quinoline and quinazoline derivatives have been studied for their anti-inflammatory effects, particularly in disease-modifying antirheumatic drugs (DMARDs). These studies have identified compounds with potent anti-inflammatory effects, offering insights into the development of new DMARDs with enhanced efficacy (Baba et al., 1996).

Diuretic Agents

Research into quinazolin-4(3H)-one derivatives containing heterocyclic moieties like thiazole has indicated their potential diuretic activity. This highlights the possibility of developing new diuretic agents based on quinazolinone scaffolds, which could offer new therapeutic options for conditions requiring diuresis (Maarouf et al., 2004).

Antiviral Activities

Quinazolin-4(3H)-ones synthesized using microwave techniques have been evaluated for their antiviral activities against various respiratory and biodefense viruses. Some compounds have shown efficacy against strains like H5N1, indicating their potential as antiviral agents (Selvam et al., 2007).

Properties

IUPAC Name

3-(2,4-dimethoxyphenyl)-2-[[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N3O6S/c1-17-22(30-27(38-17)20-10-8-12-24(35-3)26(20)37-5)16-39-29-31-21-11-7-6-9-19(21)28(33)32(29)23-14-13-18(34-2)15-25(23)36-4/h6-15H,16H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDISHNLXXYCQNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=C(C(=CC=C2)OC)OC)CSC3=NC4=CC=CC=C4C(=O)N3C5=C(C=C(C=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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